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molecular formula C14H7ClF3NNaO5 B1665446 Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate CAS No. 62476-59-9

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate

Cat. No. B1665446
M. Wt: 384.64 g/mol
InChI Key: QXAZDGYEGDUJIO-UHFFFAOYSA-N
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Patent
US04220468

Procedure details

5-(2-Chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.7 g, 0.0047 mole) is dissolved in methanol (25 ml) and sodium hydroxide (4.7 ml of 1 N NaOH in methanol, 0.0047 mole) is added rapidly. The solvent is then removed in vacuo to give 1.9 g of product that decomposes at 217° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
product

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11].[OH-].[Na+:26]>CO>[Cl:1][C:2]1[CH:20]=[C:19]([C:21]([F:22])([F:23])[F:24])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:13]=1)[C:10]([O-:12])=[O:11].[Na+:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)O)C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo

Outcomes

Product
Name
product
Type
product
Smiles
ClC1=C(OC=2C=CC(=C(C(=O)[O-])C2)[N+](=O)[O-])C=CC(=C1)C(F)(F)F.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 105.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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